molecular formula C13H11N3O4 B5222343 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide

Cat. No. B5222343
M. Wt: 273.24 g/mol
InChI Key: CVZQKOGRWDCNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide, also known as MNPNB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug development. MNPNB belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological properties. In

Scientific Research Applications

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been studied for its potential applications in the field of drug development. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide exerts its pharmacological effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation. AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. Inhibition of COX-2 and AChE activity by 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide leads to a reduction in inflammation and an increase in acetylcholine levels, respectively.
Biochemical and Physiological Effects:
4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide is also relatively inexpensive compared to other compounds used in drug development. However, one limitation of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide is that it has low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide. One area of interest is the development of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide derivatives with improved pharmacological properties. Another area of research is the investigation of the potential use of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide.

Synthesis Methods

4-methoxy-N-(5-nitro-2-pyridinyl)benzamide can be synthesized using a variety of methods; however, the most common method involves the reaction of 4-methoxybenzoyl chloride with 5-nitro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction yields 4-methoxy-N-(5-nitro-2-pyridinyl)benzamide as a yellow crystalline solid with a melting point of 180-182°C.

properties

IUPAC Name

4-methoxy-N-(5-nitropyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-20-11-5-2-9(3-6-11)13(17)15-12-7-4-10(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZQKOGRWDCNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.